molecular formula C13H9F2N B8762386 4,7-Difluoro-9h-fluoren-2-amine CAS No. 2969-65-5

4,7-Difluoro-9h-fluoren-2-amine

Cat. No. B8762386
Key on ui cas rn: 2969-65-5
M. Wt: 217.21 g/mol
InChI Key: SXDGRSPZZWBSQD-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

(Namkung, M. J.; Fletcher, T. L.; Wetzel, W. H. Derivatives of Fluorene. XX. Fluorofluorenes. V. New Difluoro-2-acetamidofluorenes for the Study of Carcinogenic Mechanisms. J. Med. Chem. 1965, 8, 551-554, the disclosure of which is herein incorporated by reference). To a 25 mL round-bottomed flask containing 4,7-difluoro-9-oxo-2-fluorenamine (EXAMPLE 32) (158.5 mg, 0.686 mmol) in 4.25 mL glacial acetic acid was added red phosphorous (425 mg, 13.7 mmol, 20 equiv) and 57% aqueous HI (0.51 mL). The mixture was heated to reflux for 40 h, then evaporated to near-dryness by distillation. Boiling water (5 mL) was added, and the hot mixture was filtered. Upon addition of 10% NH4OH (20 mL), a white precipitate formed, and was filtered, washed with water, and dried under vacuum to afford 127 mg (85%) of 4,7-difluoro-2-fluorenamine as a white solid, mp 119-120° C. (lit. mp 119.5-121° C.). Data for 4,7-difluoro-2-fluorenamine: 1H NMR (400 MHz, CDCl3) 7.70 (dd, J=8.4, 5.2, 1H), 7.15 (dd, J=9.0, 2.0, 1H), 7.03 (app dt, J=9.0, 2.0, 1H), 6.63 (s, 1H), 6.39 (dd, J=11.6, 1.7, 1H), 3.83 (s, 2H), 3.80 (br s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Fluorofluorenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Difluoro-2-acetamidofluorenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
158.5 mg
Type
reactant
Reaction Step Five
Quantity
4.25 mL
Type
solvent
Reaction Step Five
[Compound]
Name
red phosphorous
Quantity
425 mg
Type
reactant
Reaction Step Six
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C2CC3C(=CC=CC=3)C=2C=CC=1.[F:14][C:15]1[C:27]2[C:26]3[C:21](=[CH:22][C:23]([F:28])=[CH:24][CH:25]=3)[C:20](=O)[C:19]=2[CH:18]=[C:17]([NH2:30])[CH:16]=1.I>C(O)(=O)C>[F:14][C:15]1[C:27]2[C:26]3[C:21](=[CH:22][C:23]([F:28])=[CH:24][CH:25]=3)[CH2:20][C:19]=2[CH:18]=[C:17]([NH2:30])[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Three
Name
Fluorofluorenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Difluoro-2-acetamidofluorenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
158.5 mg
Type
reactant
Smiles
FC1=CC(=CC=2C(C3=CC(=CC=C3C12)F)=O)N
Name
Quantity
4.25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
red phosphorous
Quantity
425 mg
Type
reactant
Smiles
Name
Quantity
0.51 mL
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40 h
Duration
40 h
CUSTOM
Type
CUSTOM
Details
evaporated to near-dryness by distillation
ADDITION
Type
ADDITION
Details
Boiling water (5 mL) was added
FILTRATION
Type
FILTRATION
Details
the hot mixture was filtered
ADDITION
Type
ADDITION
Details
Upon addition of 10% NH4OH (20 mL)
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC=2CC3=CC(=CC=C3C12)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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